Technical Whitepaper: ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid in Advanced Drug Design
Technical Whitepaper: ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid in Advanced Drug Design
Executive Summary
((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid (CAS: 1354008-91-5) is a highly specialized, chiral bifunctional building block utilized extensively in modern medicinal chemistry. Structurally, it consists of an N-methylated pyrrolidine ring connected via an ether linkage to an acetic acid moiety. This specific molecular topology provides a unique triad of properties: a basic tertiary amine for target anchoring, a flexible ether-acetic acid linker for modular conjugation, and a defined stereocenter (S-configuration) to ensure spatial precision. It is primarily deployed as a solubilizing tail or a receptor-targeting pharmacophore in the development of central nervous system (CNS) agents and targeted oncology therapeutics[1].
Physicochemical Profiling
To effectively incorporate this moiety into active pharmaceutical ingredients (APIs), researchers must account for its physicochemical baseline. The quantitative data for the building block is summarized below:
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | (S)-2-((1-methylpyrrolidin-2-yl)methoxy)acetic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 1354008-91-5 | Unique identifier for sourcing[1]. |
| Molecular Formula | C8H15NO3 | Balances lipophilic and hydrophilic domains. |
| Molecular Weight | 173.21 g/mol | Low molecular weight prevents API bloat. |
| SMILES String | CN1CCC[C@H]1COCC(=O)O | Useful for in silico docking simulations. |
| Stereochemistry | (S)-enantiomer | Critical for stereospecific receptor binding. |
| Storage Conditions | 2-8°C, Sealed and Dry | Prevents degradation and moisture absorption[1]. |
Mechanistic Role in Medicinal Chemistry
The integration of this specific fragment into a drug scaffold is rarely arbitrary; it is driven by strict causality in rational drug design.
Nicotinic Acetylcholine Receptor (nAChR) Targeting
The N-methylpyrrolidine ring is a classical bioisostere and pharmacophore for endogenous acetylcholine. When this moiety is coupled to aromatic systems (e.g., pyridines), the resulting compounds exhibit high affinity for nAChRs. For instance, derivatives utilizing the ((S)-1-methyl-2-pyrrolidinyl)methoxy framework have been successfully developed as Positron Emission Tomography (PET) radioligands (such as [11C]Me-p-PVC) for imaging the α4β2* nAChR subtype in the brain[2][3].
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Causality: The tertiary amine mimics the quaternary ammonium of acetylcholine, while the ether oxygen acts as a crucial hydrogen-bond acceptor. The high lipophilicity of the N-methylated pyrrolidine ensures rapid blood-brain barrier (BBB) penetration, a strict requirement for CNS PET tracers[4].
Kinase Inhibition (VEGFR-2 & KRAS G12C)
In oncology, flat, hydrophobic kinase inhibitors often suffer from poor aqueous solubility and off-target toxicity. Appending the ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid moiety addresses both issues simultaneously[5].
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Causality: The flexible ether-acetic linker allows the basic pyrrolidine nitrogen to project into the solvent-exposed regions of the kinase domain (e.g., in KRAS G12C or VEGFR-2 inhibitors). At physiological pH, the protonated tertiary amine forms critical salt bridges with acidic amino acid residues near the hinge region, drastically enhancing target residence time and overall solubility[6][7].
Pharmacological rationale for integrating the moiety into API scaffolds.
Experimental Methodologies
The following protocols detail the synthesis of the building block and its subsequent conjugation. They are designed as self-validating systems to ensure high fidelity and reproducibility.
Protocol 1: De Novo Synthesis of the Building Block
This protocol outlines the etherification of (S)-1-methylpyrrolidine-2-methanol to yield the target acetic acid derivative.
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Alkoxide Generation: Dissolve (S)-1-methylpyrrolidine-2-methanol (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.
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Causality: NaH is selected over weaker bases (like K2CO3) because it irreversibly deprotonates the primary alcohol, evolving hydrogen gas and driving the formation of the highly nucleophilic alkoxide without risking side reactions[8].
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Alkylation: Slowly add tert-butyl bromoacetate (1.1 eq) to the cold mixture. Stir at room temperature for 12 hours.
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Causality: The tert-butyl protecting group is strictly required here. If free bromoacetic acid were used, it would self-polymerize or form an unreactive zwitterion with the pyrrolidine nitrogen.
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Validation Check (LC-MS): Sample the reaction. The presence of the intermediate tert-butyl ester is confirmed by a mass peak at [M+H]+ = 230.3.
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Deprotection: Extract the intermediate into ethyl acetate, wash with brine, dry, and concentrate. Dissolve the crude ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir for 4 hours at room temperature.
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Causality: TFA selectively cleaves the tert-butyl ester via an isobutylene elimination mechanism, leaving the ether bond intact.
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Final Validation: Concentrate under vacuum. The product is obtained as a TFA salt. LC-MS must show a mass shift of exactly -56 Da (loss of isobutylene), yielding the final product mass of [M+H]+ = 174.2.
Synthetic workflow for ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid.
Protocol 2: Amide Coupling to an API Core
To conjugate this building block to a primary or secondary amine on a drug scaffold (e.g., a kinase inhibitor core):
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Activation: Dissolve the ((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-acetic acid TFA salt (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir for 15 minutes.
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Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. The large excess of DIPEA is critical; it must first neutralize the TFA counterion of the building block before establishing the basic environment required for the coupling.
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Conjugation: Add the target amine scaffold (1.0 eq) to the activated mixture. Stir at room temperature for 2-4 hours.
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Self-Validation & Purification: Monitor via TLC (using a Ninhydrin stain to ensure the disappearance of the primary amine). Quench with water, extract with DCM, and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the final derivatized API.
References
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Brown, L. L., et al. (2001). Radiosynthesis of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[(11)C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine, a high affinity ligand for studying nicotinic acetylcholine receptors by positron emission tomography. Bioorganic & Medicinal Chemistry. Retrieved from:[Link]
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Horti, A. G., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Retrieved from:[Link]
- Google Patents (2022).WO2022222871A1 - Heterocyclic compounds as KRAS G12C inhibitors.
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- 3. Radiosynthesis of 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[(11)C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine, a high affinity ligand for studying nicotinic acetylcholine receptors by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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